molecular formula C8H6F3N3O2 B12435468 4-(Trifluoromethyl)-2-nitrobenzamidine CAS No. 296767-15-2

4-(Trifluoromethyl)-2-nitrobenzamidine

Cat. No.: B12435468
CAS No.: 296767-15-2
M. Wt: 233.15 g/mol
InChI Key: KIBCKGRRIAGVRZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-nitrobenzamidine is a chemical building block of interest in medicinal chemistry for developing novel therapeutic agents. Its molecular structure incorporates two key pharmacophores: a nitro group and a trifluoromethyl group attached to a benzamidine core. The trifluoromethyl group is a common motif in central nervous system (CNS)-acting drugs and is known to improve a compound's metabolic stability and membrane permeability, which is critical for bioavailability . The nitro group can be essential for the biological activity of compounds, particularly in antimicrobial and antitubercular agents where it serves as a bioreductive trigger . Compounds featuring the 2-nitro-4-(trifluoromethyl)phenyl fragment have been identified as potential agents for targeting amyloid fibril aggregation in neurodegenerative diseases. Research indicates this specific chemical fragment can be exploited to develop small molecules that interfere with the aggregation of alpha-synuclein (α-Syn), a process responsible for pathologies like Parkinson's disease . Furthermore, the benzamidine group can serve as a key binding element, mimicking natural protein degradation tags (degrons) and enabling the design of novel compounds for targeted protein degradation strategies . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new mechanisms of action in biological systems. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

296767-15-2

Molecular Formula

C8H6F3N3O2

Molecular Weight

233.15 g/mol

IUPAC Name

2-nitro-4-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H6F3N3O2/c9-8(10,11)4-1-2-5(7(12)13)6(3-4)14(15)16/h1-3H,(H3,12,13)

InChI Key

KIBCKGRRIAGVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=N)N

Origin of Product

United States

Spectroscopic Characterization for Mechanistic Insights and Molecular Structure Confirmation of 4 Trifluoromethyl 2 Nitrobenzamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

NMR spectroscopy is a fundamental tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms, the electronic environment of specific nuclei, and dynamic processes such as conformational changes.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure and Substituent Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to establish the carbon-hydrogen framework of a molecule. researchgate.net In 4-(Trifluoromethyl)-2-nitrobenzamidine, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit specific splitting patterns (coupling) that reveal their relative positions. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of both the nitro (NO₂) and trifluoromethyl (CF₃) groups.

Similarly, the ¹³C NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also significantly affected by the substituents, providing further evidence for their placement on the ring. youtube.com The amidine carbon (C=N) is expected to have a characteristic chemical shift in the downfield region of the spectrum. Quaternary carbons, those without any attached protons, often show weaker signals. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic-H7.5 - 8.5-Multiplets
Amidine-NH₂5.0 - 7.0-Broad Singlet
Aromatic-C-120 - 150-
C-CF₃-~125 (quartet)Quartet
C-NO₂-~150-
Amidine-C-150 - 165-
CF₃-~123 (quartet)Quartet

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. psu.edu The trifluoromethyl group in this compound will give rise to a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment on the aromatic ring. nih.gov The presence of the electron-withdrawing nitro group is expected to shift the ¹⁹F signal downfield compared to an unsubstituted trifluoromethylbenzene. This sensitivity makes ¹⁹F NMR an excellent probe for studying electronic effects and potential intermolecular interactions. nih.govnih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would definitively establish the connectivity of the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached. epfl.ch It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopymdpi.comnsf.gov

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Assignment of Characteristic Vibrational Modes of Amidine, Nitro, and Trifluoromethyl Groups

Each functional group in this compound has a unique set of vibrational frequencies.

Amidine Group : The C=N stretching vibration is expected to appear in the region of 1600-1680 cm⁻¹. The N-H stretching vibrations of the -NH₂ group will be visible as one or two bands in the 3200-3500 cm⁻¹ region. muthayammal.in

Nitro Group : The nitro group exhibits two characteristic and strong stretching vibrations: an asymmetric stretch (νas) typically between 1500 and 1560 cm⁻¹ and a symmetric stretch (νs) between 1335 and 1385 cm⁻¹. researchgate.netresearchgate.net These bands are often very intense in the IR spectrum.

Trifluoromethyl Group : The C-F stretching vibrations of the CF₃ group are very strong and typically appear in the range of 1000-1350 cm⁻¹. These can sometimes overlap with other vibrations, but their high intensity is a key identifier.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
AmidineN-H stretch3200 - 3500Medium-Strong
C=N stretch1600 - 1680Medium
NitroAsymmetric NO₂ stretch1500 - 1560Strong
Symmetric NO₂ stretch1335 - 1385Strong
TrifluoromethylC-F stretch1000 - 1350Very Strong
Aromatic RingC-H stretch>3000Medium-Weak
C=C stretch1450 - 1600Medium

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule. iu.edu.sa The rotational orientation of the nitro and amidine groups relative to the benzene ring can influence the exact frequencies and intensities of their vibrational modes. For example, steric hindrance between the bulky nitro group and the adjacent amidine group might lead to a non-planar arrangement, which could be reflected in the vibrational spectra. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), it is possible to predict the most stable conformation of the molecule. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

No experimental data for the UV-Vis spectrum of this compound could be located. A proper analysis would involve dissolving the compound in a suitable solvent and measuring its absorbance across the ultraviolet and visible range. The resulting spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. The presence of the nitro group (a strong chromophore) and the trifluoromethyl group (a strong electron-withdrawing group) in conjugation with the benzene ring and the amidine group would be expected to significantly influence the position and intensity of these absorption bands. However, without experimental data, any further discussion remains purely speculative.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound is not available. A mass spectrum would provide the exact molecular weight of the compound and offer insights into its structure through analysis of its fragmentation pattern. Upon ionization in a mass spectrometer, the molecular ion (M+) would be expected to undergo characteristic fragmentation, likely involving the loss of the nitro group (NO2), the trifluoromethyl group (CF3), and portions of the amidine group. The relative abundance of the resulting fragment ions would provide clues to the stability of different parts of the molecule. Without access to the actual mass spectrum, a detailed fragmentation analysis cannot be performed.

Computational and Theoretical Chemistry Studies of 4 Trifluoromethyl 2 Nitrobenzamidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electron distribution and energy of a molecule. These calculations are essential for predicting a molecule's stable three-dimensional shape and its electronic behavior.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of practical size. rsc.org DFT calculations are used to determine the most stable arrangement of atoms in a molecule, a process known as geometry optimization. eurjchem.com This iterative process adjusts the positions of the atoms until a minimum energy conformation is found. rsc.orgyoutube.com

For a molecule like 4-(Trifluoromethyl)-2-nitrobenzamidine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its ground state energy and equilibrium geometry. nih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles. For instance, in a study on the related compound 4-nitro-3-(trifluoromethyl)aniline, DFT was used to calculate these geometric parameters, providing a foundational understanding of how the electron-withdrawing nitro and trifluoromethyl groups influence the benzene (B151609) ring's structure. nih.gov

Illustrative Data: Optimized Geometrical Parameters for a Related Molecule

The following table shows theoretical bond lengths and angles for a structurally similar compound, calculated using DFT methods. This illustrates the type of data obtained from geometry optimization.

ParameterBond Length (Å)Bond/Dihedral Angle (°)
C-C (ring)1.38 - 1.41
C-N (nitro)1.48
N-O (nitro)1.23
C-C (CF3)1.51
C-F1.34
C-C-C (ring)118 - 122
O-N-O (nitro)124
F-C-F (CF3)106
Note: This data is representative of typical aromatic nitro compounds and is for illustrative purposes only, as specific data for this compound is not available.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using any experimental data. conicet.gov.ar These methods, such as Hartree-Fock (HF), are often more computationally demanding than DFT but can provide a very high level of theoretical accuracy for electronic structure. nih.gov They are valuable for benchmarking other methods and for studying systems where electron correlation is particularly important. For this compound, ab initio calculations could be used to obtain a highly accurate wavefunction, from which properties like electron distribution and molecular orbital energies can be derived. nih.gov

Most molecules are not rigid and can exist in different spatial arrangements, or conformations, by rotating around single bonds. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. nii.ac.jp For this compound, the key rotational points would be the bonds connecting the amidine, nitro, and trifluoromethyl groups to the benzene ring. rsc.org Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the lowest-energy (most stable) conformation and helps understand the molecule's flexibility, which is crucial for its interaction with other molecules. beilstein-journals.orgd-nb.info

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactive behavior. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net

Red Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be expected around the oxygen atoms of the nitro group and the nitrogen atoms of the amidine group.

Blue Regions: Indicate positive potential, are electron-poor, and are prone to nucleophilic attack. These regions are typically found around hydrogen atoms.

Green Regions: Represent neutral or zero potential areas.

The MEP map provides a clear picture of where the molecule is most likely to engage in electrostatic interactions, such as hydrogen bonding, and where chemical reactions might occur. nih.govresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure. uni-muenchen.deyoutube.com This method provides detailed insights into the bonding and electronic structure of a molecule. youtube.com

Illustrative Data: Second-Order Perturbation Analysis of Donor-Acceptor Interactions

This table shows examples of intramolecular interactions and their stabilization energies (E2) for a related molecule, demonstrating the insights gained from NBO analysis.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N (nitro)π* (C-C ring)~25-35
LP(1) O (nitro)σ* (N-C ring)~5-10
π (C-C ring)π* (C-C ring)~15-25
Note: This data is illustrative, based on typical values for substituted nitro-aromatic compounds, and does not represent direct calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital acts as the electron donor (nucleophile). d-nb.info A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as the electron acceptor (electrophile). synquestlabs.com A lower LUMO energy signifies a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a small gap implies that the molecule is more reactive. For this compound, the presence of strong electron-withdrawing groups (NO₂ and CF₃) is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor. scispace.com

Illustrative Data: Frontier Orbital Energies and Global Reactivity Descriptors

The following table presents typical HOMO-LUMO energies and calculated reactivity descriptors for a related aromatic nitro compound.

ParameterValue (eV)
E (HOMO)-7.0 to -8.5
E (LUMO)-3.0 to -4.0
Energy Gap (ΔE)3.5 to 5.0
Ionization Potential (I)7.0 to 8.5
Electron Affinity (A)3.0 to 4.0
Chemical Hardness (η)1.75 to 2.5
Note: This data is representative and for illustrative purposes only.

Reaction Mechanism Modeling and Transition State Characterization

The study of reaction mechanisms using computational methods involves mapping the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds. For this compound, key reactions for investigation would include its synthesis (e.g., amidation of a corresponding benzonitrile) and reactions involving its functional groups (e.g., trifluoromethylation).

Trifluoromethylation and Amidation Mechanisms:

Trifluoromethylation: The introduction of a CF3 group is a critical step in the synthesis of many pharmaceuticals and agrochemicals. montclair.edu Computational modeling, often using Density Functional Theory (DFT), can be employed to explore the mechanisms of trifluoromethylation reactions. montclair.edu Such studies can elucidate the role of catalysts, the nature of the trifluoromethylating agent, and the energetics of the reaction pathway. montclair.edu

Amidation: The conversion of a nitrile group to a benzamidine (B55565) moiety is a form of amidation. Theoretical modeling could predict the most likely pathway for this conversion, for example, by detailing the steps in a Pinner reaction or other nitrile addition reactions. This would involve characterizing the geometry and energy of all transition states and intermediates along the reaction coordinate.

While no specific studies on this compound are available, research on related compounds highlights the utility of these methods. rsc.org For instance, computational analyses have been crucial in understanding complex catalytic cycles and the subtle effects of non-covalent interactions on reaction outcomes. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is invaluable for exploring the conformational landscape of flexible molecules and understanding how they interact with their environment, such as a solvent.

Conformational Landscapes: The presence of the nitro and trifluoromethyl groups, as well as the amidine group, suggests that this compound could adopt several low-energy conformations. MD simulations can map these conformational possibilities and determine their relative populations. This is critical as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional shape. Studies on substituted benzimidazoles and benzamidines have successfully used MD simulations to understand inhibitor binding to enzymes, where specific conformations are key. nih.govresearchgate.net

Solvation Effects: The interaction of a molecule with solvent molecules can significantly influence its properties and reactivity. MD simulations explicitly model the solvent, allowing for the study of solvation shells and the calculation of solvation free energies. For this compound, understanding its behavior in aqueous versus non-polar solvents would be crucial for applications in medicinal chemistry or materials science. The polarity of substituents on benzamidine derivatives has been shown to affect their solvation and, consequently, their binding affinity to proteins like trypsin. nih.gov

Chemical Reactivity and Synthetic Transformations of 4 Trifluoromethyl 2 Nitrobenzamidine

Reactivity of the Amidine Functional Group

The amidine group is the most reactive site for many transformations, acting as a potent binucleophile. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atoms.

The carbon atom of the amidine functional group (C=N) is analogous to a carbonyl carbon, possessing an electrophilic character due to the polarization of the carbon-nitrogen double bond. This electrophilicity makes it susceptible to attack by various nucleophiles. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the amidine carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate can then be protonated or undergo further reaction depending on the nature of the nucleophile and the reaction conditions. While the amidine group is generally less electrophilic than a corresponding aldehyde or ketone, these addition reactions are a fundamental aspect of its chemistry.

A primary application of benzamidines in synthetic chemistry is their use as precursors for the synthesis of nitrogen-containing heterocycles. 4-(Trifluoromethyl)-2-nitrobenzamidine is a valuable synthon for creating substituted pyrimidines and quinazolines, which are core structures in many pharmaceutically active compounds. researchgate.netnih.gov These reactions leverage the nucleophilicity of the two amidine nitrogen atoms, which can react with bifunctional electrophiles, such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents, in a cyclocondensation reaction.

For example, the reaction with a β-ketoester would proceed by initial attack of one of the amidine nitrogens on a carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield a substituted pyrimidine (B1678525) ring. The synthesis of quinazoline (B50416) derivatives can be achieved through various strategies, including the reaction with ortho-amino benzoic acid derivatives or through reductive cyclization pathways where the nitro group is reduced in situ. nih.govorganic-chemistry.org

Table 1: Representative Cyclization Reactions for Heterocycle Synthesis
ReactantConditionsProduct ClassReference
Ethyl trifluoroacetoacetateBase (e.g., Cs2CO3), Solvent (e.g., Acetone)Trifluoromethyl-substituted Pyrimidine nih.gov
1,3-DiketonesAcid or Base catalysis, RefluxSubstituted Pyrimidine researchgate.net
o-Aminoaryl Ketones/AldehydesOxidative conditions or catalystQuinazoline organic-chemistry.org
Trifluoroacetimidoyl chlorides and AminesPalladium catalyst, Carbon Monoxide2-(Trifluoromethyl)quinazolin-4(3H)-one rsc.org

The nitrogen atoms of the amidine group possess lone pairs of electrons and are therefore nucleophilic. They can react with various electrophiles, allowing for derivatization through reactions such as alkylation and acylation. Under basic conditions, the amidine can be deprotonated to form a more potent nucleophile, which can then be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. This derivatization can be used to modify the compound's properties or to introduce functional handles for further synthetic transformations.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a powerful modulator of a molecule's physical, chemical, and biological properties. Its strong electron-withdrawing nature and the high strength of the carbon-fluorine bonds are key determinants of its reactivity.

Reactions involving Carbon-Fluorine Bond Activation

Direct activation and functionalization of the C-F bond in trifluoromethyl groups represent a significant challenge in organic synthesis due to the bond's high dissociation energy. nih.govrsc.org While specific examples directly involving this compound are not extensively documented in the reviewed literature, general principles of C-F bond activation in related trifluoromethylated aromatic compounds can be considered.

Recent advancements have focused on the use of transition metal catalysts and strong hydrogen-bond-donating agents to facilitate the cleavage of C-F bonds. nih.govbeilstein-journals.org For instance, methods have been developed for the C-F bond activation of trifluoromethyl-containing compounds like trifluoromethylalkenes and trifluoromethyl ketones. rsc.org These strategies often involve the formation of difluoroenolates or other partially fluorinated intermediates. nih.gov It is conceivable that under specific catalytic conditions, the trifluoromethyl group of this compound could undergo similar transformations, although the presence of other reactive functional groups would likely influence the reaction's course.

Electronic Influence on the Aromatic Ring and Amidine Reactivity

The trifluoromethyl group exerts a profound electronic influence on the aromatic ring and the attached amidine functionality. As a potent electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack. youtube.comyoutube.com This deactivating effect is a consequence of the high electronegativity of the fluorine atoms. youtube.com

The electron-withdrawing nature of the trifluoromethyl group also impacts the reactivity of the amidine moiety. It can decrease the basicity of the amidine nitrogens, making them less nucleophilic. This is due to the inductive effect of the CF3 group, which pulls electron density away from the aromatic ring and, consequently, from the amidine group. nih.gov This modulation of basicity and nucleophilicity can be a critical factor in the design of synthetic strategies and in the biological activity of molecules containing this scaffold. nih.gov

Transformations on the Benzene Ring

The presence of both a nitro group and a trifluoromethyl group on the benzene ring dictates the regioselectivity and feasibility of aromatic substitution reactions.

Electrophilic Aromatic Substitution (considering electronic effects of substituents)

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is expected to be significantly hindered. Both the nitro group and the trifluoromethyl group are strong deactivating groups, making the aromatic ring much less reactive towards electrophiles than benzene itself. youtube.commasterorganicchemistry.com

The directing effects of these substituents are also crucial. The trifluoromethyl group is a meta-director, while the nitro group is also a meta-director. youtube.com Considering the existing substitution pattern, any potential electrophilic attack would be directed to the positions meta to both groups. However, the strong deactivation of the ring makes such reactions challenging to achieve under standard electrophilic substitution conditions. masterorganicchemistry.comyoutube.com Common electrophilic substitution reactions include nitration and sulfonation. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (considering activating effects of nitro and trifluoromethyl groups)

The benzene ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). youtube.comnih.gov This is due to the presence of two powerful electron-withdrawing groups, the nitro group and the trifluoromethyl group, positioned ortho and para to potential leaving groups. libretexts.org These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution. youtube.comnih.gov

For instance, a halogen substituent on the ring would be readily displaced by a variety of nucleophiles. The nitro group at the 2-position and the trifluoromethyl group at the 4-position work in concert to activate the ring for such transformations. libretexts.org This high reactivity makes this compound and its derivatives valuable substrates for introducing a wide range of functionalities onto the aromatic core. nih.govresearchgate.net

Development of Novel Synthetic Building Blocks and Intermediates from this compound

The unique combination of functional groups makes this compound a valuable starting material for the synthesis of more complex molecules and novel building blocks. nih.gov The reactivity of the nitro and amidine groups, coupled with the potential for nucleophilic aromatic substitution, opens up numerous synthetic possibilities.

For example, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions or be used to construct heterocyclic rings. The amidine functionality itself can be a precursor to various heterocycles or can be hydrolyzed to a carboxylic acid. These transformations, combined with the stable trifluoromethyl group, allow for the generation of a diverse array of chemical scaffolds with potential applications in medicinal chemistry and materials science. nih.gov The related compound, 2-nitro-4-trifluoromethyl benzonitrile (B105546), is a known intermediate in the synthesis of pharmaceuticals and pesticides. google.com

Below is a table summarizing the types of transformations and their implications for creating new chemical entities.

Transformation Type Reagent/Condition Resulting Functional Group/Structure Potential Application
Nitro Group Reductione.g., H2, Pd/C; SnCl2, HClAmino GroupSynthesis of heterocycles, further functionalization
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-OH, R-SH, R-NH2)Substituted Benzene DerivativeIntroduction of diverse functionalities
Amidine HydrolysisAcid or BaseCarboxylic AcidAccess to different compound classes
Amidine CyclizationBifunctional ReagentHeterocyclic Ring SystemConstruction of complex molecular frameworks

The strategic manipulation of the functional groups present in this compound provides a powerful platform for the development of novel and synthetically useful building blocks.

Advanced Analytical Methodologies for Studying the Chemical Behavior of 4 Trifluoromethyl 2 Nitrobenzamidine

In-situ and Real-time Spectroscopic Monitoring of Reaction Pathways

In-situ spectroscopy allows for the continuous monitoring of a chemical reaction in real-time, providing a time-resolved analysis of the process. nih.gov This approach is particularly valuable for studying dynamic systems without the need for manual sampling, which can disturb the reaction conditions. nih.govmdpi.com

Detailed Research Findings: Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with an Attenuated Total Reflection (ATR) probe, is a powerful Process Analytical Technology (PAT) tool for this purpose. mdpi.com By inserting an ATR probe directly into the reaction vessel, it is possible to track the concentrations of reactants, intermediates, and products as they evolve. mdpi.comnih.gov This technique has been successfully used to monitor complex processes such as the formation of diazonium salts and trifluoromethylation reactions under electrochemical control. mdpi.comnih.govrsc.orgrsc.org

For the synthesis of 4-(Trifluoromethyl)-2-nitrobenzamidine, for example from a precursor like 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358), in-situ FTIR-ATR could monitor the disappearance of the characteristic nitrile peak (around 2230 cm⁻¹) and the simultaneous appearance of peaks corresponding to the C=N and N-H vibrations of the amidine group. This provides critical kinetic data and helps identify the optimal reaction endpoint, preventing the formation of impurities from over- or under-reacting. mdpi.com

Below is a table representing hypothetical data from in-situ FTIR monitoring of a reaction to form this compound.

Table 1: Hypothetical Real-time Monitoring of this compound Synthesis via In-situ FTIR

Reaction Time (minutes)Normalized Concentration of 2-nitro-4-(trifluoromethyl)benzonitrile (Precursor)Normalized Concentration of Reaction IntermediateNormalized Concentration of this compound (Product)
01.000.000.00
150.650.150.20
300.300.250.45
600.050.100.85
90<0.01<0.010.99

Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Detailed Research Findings: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a primary tool for analyzing non-volatile compounds like this compound. nih.gov A reverse-phase (RP) HPLC method can be developed to separate the target compound from its precursors and potential impurities. sielc.com For instance, a method for the related precursor 2-Nitro-4-(trifluoromethyl)benzonitrile uses a C18 or similar column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic acid to ensure compatibility with MS detection. sielc.comdocuchem.com The mass spectrometer provides highly specific detection and identification based on the mass-to-charge ratio (m/z) of the compound and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analytes that are volatile and thermally stable. While the amidine group may require derivatization to improve volatility for GC analysis, this technique is highly effective for separating certain types of impurities, including positional isomers, especially when using specialized capillary columns. jiangnan.edu.cnnih.gov

Table 2: Representative HPLC-MS Data for Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Detected m/z [M+H]⁺Proposed IdentityPurity (%)
13.5221.032-Nitro-4-(trifluoromethyl)benzoic acid (hydrolysis impurity)0.25
25.8203.022-Nitro-4-(trifluoromethyl)benzonitrile (starting material)0.15
37.2236.05This compound99.5
49.1237.06Unknown Impurity0.10

Separation Science Approaches for Isomer and Purity Analysis

Separation science encompasses a range of techniques designed to isolate and purify compounds. sepscience.comsepscience.com For a molecule like this compound, these methods are critical for resolving it from structurally similar isomers and other impurities that may not be easily separated by standard chromatography.

Detailed Research Findings: Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. nih.gov Capillary Zone Electrophoresis (CZE), the simplest form of CE, is particularly powerful for impurity profiling of drugs and related substances. nih.gov Its high efficiency allows for the separation of closely related compounds. A CE method has been noted for the analysis of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), a structurally related compound, demonstrating the applicability of this technique to this class of molecules. researchgate.net

Furthermore, advanced separation materials are being developed to tackle challenging isomer separations. For instance, covalent organic frameworks (COFs) functionalized with trifluoromethyl groups have been used as stationary phases in gas chromatography to achieve baseline separation of positional isomers of compounds like xylene and chlorotoluene. jiangnan.edu.cnnih.gov Such a strategy could be adapted to separate this compound from other potential isomers, such as 2-(Trifluoromethyl)-4-nitrobenzamidine, which would have very similar properties in conventional separation systems.

Table 3: Comparison of Separation Techniques for the Analysis of this compound

TechniqueSeparation PrinciplePrimary Application
HPLCDifferential partitioning between a liquid mobile phase and a solid stationary phase (e.g., based on hydrophobicity).Routine purity analysis, reaction monitoring, quantification.
GCDifferential partitioning between a gas mobile phase and a solid/liquid stationary phase (based on volatility and interaction).Analysis of volatile impurities; separation of positional isomers with specialized columns.
CEDifferential migration of charged species in an electric field (based on charge-to-size ratio).High-resolution impurity profiling, separation of closely related charged species.

Future Research Trajectories and Broader Academic Impact

Exploration of Undiscovered Reaction Pathways and Synthetic Utilities

The inherent functionalities of 4-(trifluoromethyl)-2-nitrobenzamidine—a strongly electron-withdrawing trifluoromethyl group, a versatile nitro group, and a reactive amidine moiety—present a fertile ground for discovering new chemical transformations. The amidine group itself is a well-established precursor for a multitude of heterocyclic compounds, and its reactivity can be further tuned by the electronic effects of the aromatic substituents. researchgate.netsemanticscholar.orgresearchgate.net

Future research could systematically explore the cyclization reactions of this compound with various electrophiles and nucleophiles to construct novel heterocyclic scaffolds. For instance, reaction with α-haloketones or β-dicarbonyl compounds could lead to substituted imidazoles or pyrimidines, respectively, which are core structures in many biologically active molecules.

Furthermore, the nitro group offers a handle for a range of transformations. Its reduction to an amine is a fundamental reaction that would yield 2-amino-4-(trifluoromethyl)benzamidine, a diamine derivative with potential as a ligand in coordination chemistry or as a monomer for polymer synthesis. youtube.com The selective reduction of the nitro group in the presence of the trifluoromethyl group is a known challenge in organic synthesis, and developing methodologies to achieve this would be a significant contribution. rsc.org

The trifluoromethyl group, known for its ability to enhance metabolic stability and lipophilicity in drug candidates, makes derivatives of this compound particularly interesting for medicinal chemistry. nih.govmdpi.com Exploring its participation in, or influence on, various reaction types will be a key area of investigation.

Table 1: Potential Reaction Pathways for this compound

ReactantPotential Product ClassSignificance
α-HaloketonesSubstituted ImidazolesAccess to novel bioactive scaffolds
β-Dicarbonyl CompoundsSubstituted PyrimidinesCore structures in pharmaceuticals
Reducing Agents (e.g., H₂, Pd/C)2-Amino-4-(trifluoromethyl)benzamidinePrecursor for ligands and polymers
IsothiocyanatesThiadiazole derivativesExploration of novel heterocycles

This table presents hypothetical reaction pathways based on the known reactivity of amidines and nitroaromatic compounds.

Development of Novel Catalytic Systems for Transformations Involving this compound

The development of catalytic systems that can selectively transform this compound would be a significant advancement. Given the presence of multiple reactive sites, achieving selectivity is paramount. For example, catalytic systems for the selective reduction of the nitro group without affecting the trifluoromethyl or amidine functionalities would be highly valuable. Transition metal catalysts, such as those based on palladium, platinum, or nickel, could be explored for this purpose. researchgate.net

Conversely, the amidine moiety itself can act as a ligand for transition metals, opening up the possibility of using this compound in the design of novel catalysts. The electronic properties of the trifluoromethyl and nitro groups would modulate the coordination environment of the metal center, potentially leading to catalysts with unique reactivity and selectivity. For instance, chromium-catalyzed reactions have been used for pyrimidine (B1678525) synthesis from benzamidine (B55565) derivatives. researchgate.net

Photoredox catalysis is another promising area. Visible-light-driven methods have been successfully employed for the trifluoromethylation of aromatic compounds and could potentially be adapted for other transformations involving this molecule. mdpi.com

Advanced Theoretical Modeling for Predictive Chemical Design and Rational Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the exploration of this compound's chemistry. DFT calculations can provide insights into the molecule's electronic structure, reactivity, and the mechanisms of potential reactions. nih.gov

Theoretical modeling can be used to:

Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps to identify the most likely sites for nucleophilic and electrophilic attack.

Elucidate Reaction Mechanisms: Model transition states and reaction pathways to understand the kinetics and thermodynamics of different transformations, aiding in the optimization of reaction conditions.

Design Novel Catalysts: Simulate the interaction of the molecule with different metal catalysts to predict binding affinities and catalytic activity.

By providing a theoretical framework, computational studies can rationalize experimental observations and predict the outcomes of yet-to-be-explored reactions, thus accelerating the pace of research and reducing the need for extensive empirical screening.

Integration of this compound in Complex Chemical Architectures for Material Science Applications

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of advanced materials.

Polymers: The transformation of the nitro group to an amine would generate a difunctional monomer, 2-amino-4-(trifluoromethyl)benzamidine. This monomer could be used in polycondensation reactions to create novel polymers. The incorporation of the trifluoromethyl group could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. nih.govresearchgate.net For example, polymers containing nitroaromatic compounds have been investigated for the detection of explosives. nih.gov

Metal-Organic Frameworks (MOFs): Benzamidine derivatives can be utilized as ligands in the construction of MOFs. rsc.orgresearchgate.netresearchgate.net The corresponding dicarboxylic acid, which could be synthesized from this compound, could serve as a linker to create highly porous and functional materials. The trifluoromethyl and nitro groups would project into the pores of the MOF, creating a unique chemical environment for applications in gas storage, separation, or catalysis. Amine-functionalized MOFs, which could be derived from the reduced form of the title compound, are of particular interest for CO2 capture. rsc.orgresearchgate.net

Table 2: Potential Material Science Applications

Material ClassPrecursor DerivativePotential Properties and Applications
Specialty Polymers2-Amino-4-(trifluoromethyl)benzamidineHigh thermal stability, chemical resistance, sensory materials
Metal-Organic Frameworks (MOFs)Corresponding dicarboxylic acid linkerGas storage (e.g., CO₂), heterogeneous catalysis, chemical sensing

This table outlines hypothetical applications based on the integration of the title compound's structural motifs into advanced materials.

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